molecular formula C21H23N3OS B395184 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 443863-07-8

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B395184
CAS RN: 443863-07-8
M. Wt: 365.5g/mol
InChI Key: AECLCPPRRANGDB-UHFFFAOYSA-N
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Description

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (also known as 4-Allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, or AMPT) is a synthetic compound that has a wide range of applications in scientific research. It is a small molecule inhibitor of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cell growth, differentiation, and apoptosis. AMPT has been used for a variety of scientific research applications, including cancer research, drug development, and metabolic studies.

Scientific Research Applications

Synthesis and Evaluation for Urease and Anti-proliferative Activity

A study involved the synthesis of a library of 1,2,4-triazoles, including variants of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. These were evaluated for urease inhibition and anti-proliferative activities. One specific derivative demonstrated notable effectiveness as a urease inhibitor, suggesting potential applications in related medical and agricultural fields (Ali et al., 2022).

Functionalization for DNA Methylation Inhibition

Research into the functionalization of triazoles like 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has shown potential in the development of novel DNA methylation inhibitors. These inhibitors could be significant in cancer treatment and epigenetic therapies (Hakobyan et al., 2017).

Antimicrobial Activities

Several studies have synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, including derivatives of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, have shown potential as antimicrobials, indicating their applicability in developing new antibiotics or disinfectants (Bayrak et al., 2009).

Corrosion Inhibition

Research on the corrosion inhibition properties of triazole derivatives has revealed that compounds like 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can be effective in protecting metals like mild steel from corrosion. This suggests applications in industrial maintenance and protection (Ansari et al., 2014).

properties

IUPAC Name

3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLCPPRRANGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

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